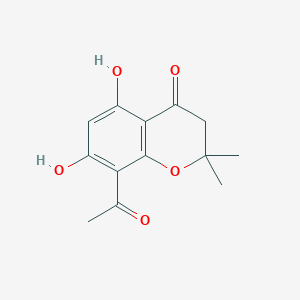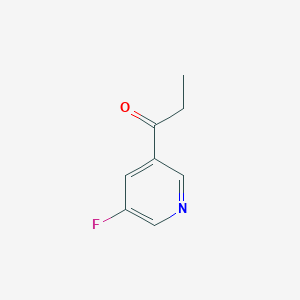
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane is a perfluoroalkyl iodide compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a long carbon chain. This compound is widely used in the production of fluorinated surfactants, fluorinated finishing agents, and other fine fluorinated chemicals .
Métodos De Preparación
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane typically involves the iodination of a perfluorinated alkane. The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure. Industrial production methods may involve the continuous flow of reactants through a reactor to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl, thiol, carboxyl, and sulfonyl chloride groups.
Reduction Reactions: The compound can be reduced to form different fluorinated intermediates, which can be further utilized in various chemical processes.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This property allows the compound to be transformed into various fluorinated intermediates, which can interact with different molecular targets and pathways in chemical and biological systems .
Comparación Con Compuestos Similares
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane is unique due to its specific structure and reactivity. Similar compounds include:
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane: Another perfluoroalkyl iodide with a shorter carbon chain.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-Hexanesulfonyl fluoride: A compound with a sulfonyl fluoride group instead of an iodine atom.
These compounds share similar properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F13I/c1-2-3-4-5-6-7-8-9-10-12(32)11-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPASNHKFRKQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895315 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125081-35-8 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B3320458.png)

![5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3320470.png)


![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)
![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)





![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)
![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)
